ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a chemical compound characterized by its unique structure comprising imidazo-triazin, acetyl, and benzoate groups
Preparation Methods
The synthetic routes for producing ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate typically involve multi-step organic synthesis. Common procedures start with the preparation of intermediate compounds, which include condensation, cyclization, and esterification reactions under controlled conditions. Industrial methods often enhance these processes by employing catalysts to improve yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, such as:
Oxidation
Introduced to strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction
Reduction reactions might involve agents like sodium borohydride, affecting its functional groups.
Substitution
Reacts with nucleophiles in substitution reactions, altering its amido or ester functional groups.
Common reagents include oxidants, reducing agents, and nucleophiles, with the reaction conditions tailored to achieve specific transformations. The major products are often derivatives with modified functional groups, offering insights into its reactivity patterns.
Scientific Research Applications
Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate holds potential in several fields:
Chemistry
Used as a precursor or intermediate in complex organic syntheses.
Biology
Its structure suggests possible bioactivity, prompting investigations into its effects on biological systems.
Medicine
Industry
Could be utilized in developing advanced materials or chemical products, benefiting from its versatile reactivity.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, depending on its application. In biological contexts, it may interact with enzymes, receptors, or cellular pathways, influencing biological processes or exhibiting pharmacological activity. The exact pathways and targets are subjects of ongoing research, reflecting its potential versatility.
Comparison with Similar Compounds
Ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate can be compared with similar compounds like:
Ethyl 4-aminobenzoate
A simpler ester with more straightforward reactivity.
4-(2-(3,4-Dioxoimidazolidin-1-yl)acetamido)benzoate
Shares some functional groups but differs in the overall structure and chemical behavior.
Its uniqueness lies in the combination of an imidazo-triazin core with an amido-benzoate structure, offering a distinct profile that lends itself to diverse applications and reactions.
This detailed analysis captures the essence and potential of this compound, showcasing its significance in various scientific domains.
Properties
IUPAC Name |
ethyl 4-[[2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-2-32-21(31)15-8-10-16(11-9-15)23-18(28)14-27-20(30)19(29)26-13-12-25(22(26)24-27)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYACPUKAREEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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